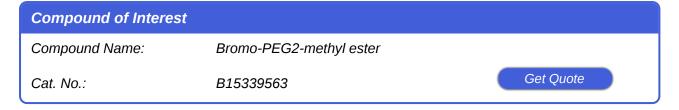


Spectroscopic and Synthetic Insights into Bromo-PEG2-Methyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-methyl ester, scientifically known as methyl 2-(2-(2-

bromoethoxy)ethoxy)acetate, is a valuable bifunctional linker molecule frequently employed in the fields of medicinal chemistry and drug delivery. Its structure incorporates a reactive bromo group, susceptible to nucleophilic substitution, a hydrophilic di(ethylene glycol) spacer to enhance aqueous solubility, and a methyl ester functionality that can be hydrolyzed to a carboxylic acid for further conjugation. This technical guide provides an overview of the available spectroscopic data and outlines a general synthetic approach for this compound.

Chemical Structure and Properties

Chemical Name: Methyl 2-(2-(2-bromoethoxy)ethoxy)acetate

• Synonyms: Bromo-PEG2-methyl ester

Molecular Formula: C₈H₁₅BrO₄

Molecular Weight: 255.10 g/mol

CAS Number: 2468714-95-4



Spectroscopic Data

Detailed experimental spectroscopic data for **Bromo-PEG2-methyl ester** is not widely available in the public domain. Commercial suppliers of this compound typically provide quality control data, including NMR and MS spectra, upon request with a purchase. However, based on the chemical structure, the expected spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The approximate chemical shifts (δ) in ppm relative to a standard reference like tetramethylsilane (TMS) would be:

- A singlet for the methyl ester protons (-COOCH₃).
- A series of triplets for the ethylene glycol protons (-OCH₂CH₂O- and -OCH₂CH₂Br), showing characteristic coupling patterns.
- A triplet for the methylene group adjacent to the bromine atom (-CH₂Br), which would be shifted further downfield due to the deshielding effect of the electronegative bromine.
- A singlet for the methylene group adjacent to the ester carbonyl (-COCH2O-).

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum would display separate peaks for each unique carbon atom in the molecule. The expected chemical shifts would be:

- A signal for the methyl ester carbon (-COOCH₃).
- Signals for the four methylene carbons of the PEG linker (-OCH2CH2O- and -OCH2CH2Br).
- A signal for the methylene carbon bonded to the bromine atom (-CH₂Br), which would appear at a characteristic chemical shift.
- A signal for the carbonyl carbon of the ester group (-COO-), which would be the most downfield signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **Bromo-PEG2-methyl ester**



Assignment	Predicted ¹ H NMR Chemical Shift (ppm)	Predicted ¹³ C NMR Chemical Shift (ppm)
-COOCH₃	~3.7	~52
-COCH ₂ O-	~4.2	~69
-OCH ₂ CH ₂ O-	~3.6-3.8	~70-72
-OCH ₂ CH ₂ Br	~3.8	~71
-CH ₂ Br	~3.5	~30
-C=O	-	~170

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry of **Bromo-PEG2-methyl ester** would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would likely involve cleavage of the ether linkages and loss of the bromoethyl group.

Table 2: Expected Mass Spectrometry Data for Bromo-PEG2-methyl ester

Ion	Expected m/z	Notes
[M]+	254/256	Molecular ion with bromine isotopic pattern
[M+Na]+	277/279	Sodium adduct
[M+H]+	255/257	Protonated molecule

Experimental Protocols



A detailed, peer-reviewed experimental protocol for the synthesis of **Bromo-PEG2-methyl ester** is not readily available in the literature. However, a general synthetic approach can be inferred from standard organic chemistry reactions.

Synthesis of Bromo-PEG2-methyl ester

A plausible synthetic route involves the Williamson ether synthesis followed by esterification or the reaction of a suitable PEGylated alcohol with a bromoacetyl halide. A common method would be the reaction of methyl 2-(2-hydroxyethoxy)acetate with a brominating agent or by reacting 2-(2-bromoethoxy)ethanol with methyl chloroacetate.

A potential two-step synthesis is outlined below:

- Step 1: Monobromination of Di(ethylene glycol): Di(ethylene glycol) can be reacted with a brominating agent like hydrobromic acid (HBr) or thionyl bromide (SOBr₂) under controlled conditions to favor the formation of 2-(2-bromoethoxy)ethanol. Careful control of stoichiometry is crucial to minimize the formation of the dibrominated byproduct.
- Step 2: Etherification with Methyl 2-haloacetate: The resulting 2-(2-bromoethoxy)ethanol can
 then be reacted with a methyl 2-haloacetate, such as methyl 2-chloroacetate or methyl 2bromoacetate, in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g.,
 tetrahydrofuran). This Williamson ether synthesis would yield the desired Bromo-PEG2methyl ester.

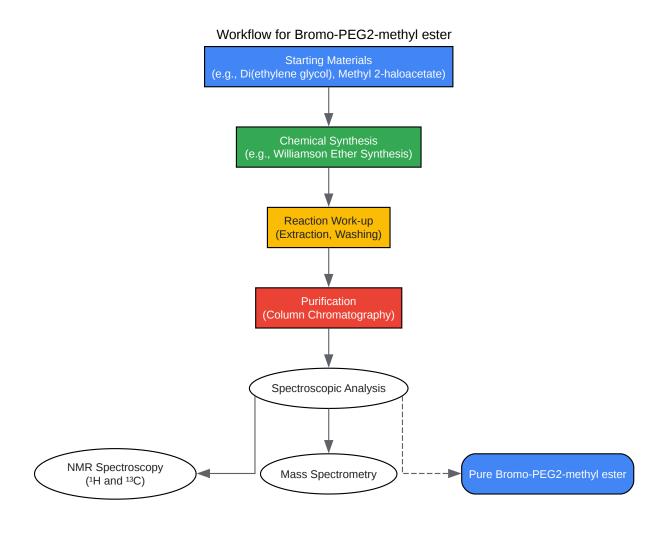
Purification and Characterization

The crude product would typically be purified using column chromatography on silica gel. The purified product's identity and purity would then be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and characterization of **Bromo-PEG2-methyl ester**.





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Caption: A flowchart outlining the key stages from starting materials to the purified and analyzed final product.

Conclusion

While specific, publicly available spectroscopic data for **Bromo-PEG2-methyl ester** is limited, its expected NMR and MS characteristics can be reliably predicted based on its structure. The synthesis of this important linker molecule can be achieved through established organic chemistry methodologies, primarily involving etherification reactions. For researchers requiring definitive spectroscopic data, it is recommended to obtain it directly from a commercial supplier







or to perform a full characterization upon synthesis. This guide provides a foundational understanding for professionals working with this versatile compound in their research and development endeavors.

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Phone: (601) 213-4426

Email: info@benchchem.com